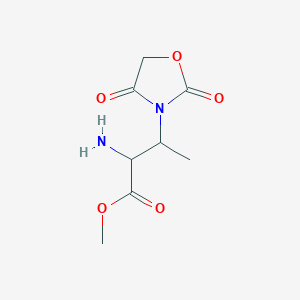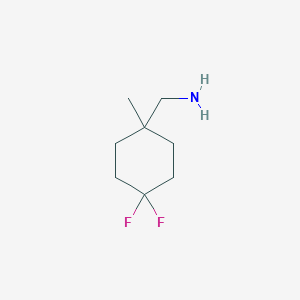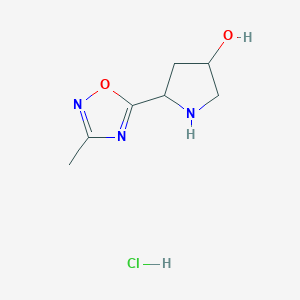![molecular formula C12H18ClNO3 B1433139 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride CAS No. 1432679-97-4](/img/structure/B1433139.png)
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, also known as MPPA, is a synthetic compound that has been widely used in scientific research. MPPA is a derivative of 2-amino-2-methyl-1-propanol and phenoxyethanol, and it has been shown to have potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The Schiff bases derived from L-Tryptophan, including compounds similar to 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, have been studied for their effect on corrosion inhibition of stainless steel in acidic environments. These compounds show good inhibition efficiency, operating predominantly through control of the cathodic reaction and are found to adhere to stainless steel surfaces following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicide and Antimicrobial Activity
Studies have shown that derivatives of 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid, such as dichlofop-methyl, exhibit herbicidal effects on specific plant species and inhibit certain auxin-stimulated growth processes (Shimabukuro et al., 1978). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have displayed significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Fluorescence Derivatisation
This compound has been used in fluorescence derivatisation of amino acids. The derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Anti-Inflammatory Properties
New phenolic compounds derived from this class of chemicals have been isolated from plant sources and have shown modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
Propiedades
IUPAC Name |
2-methyl-2-(2-phenoxyethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10;/h3-7,13H,8-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRNSLWQWTJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




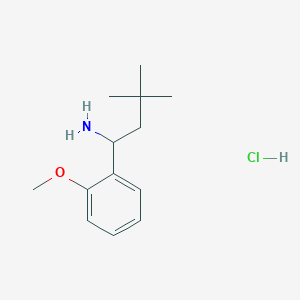
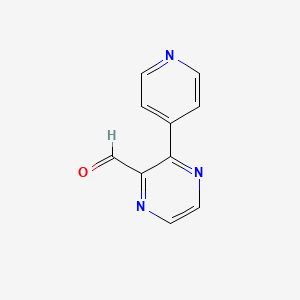
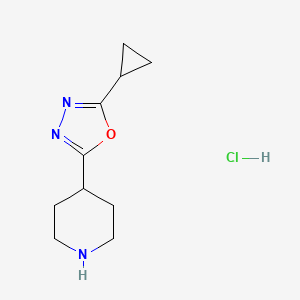
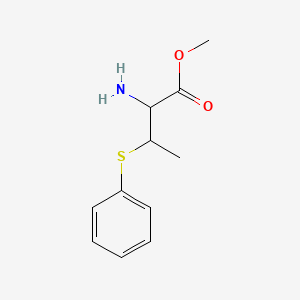
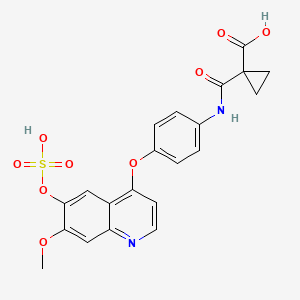
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
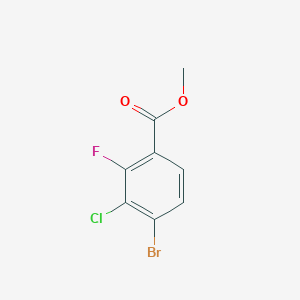
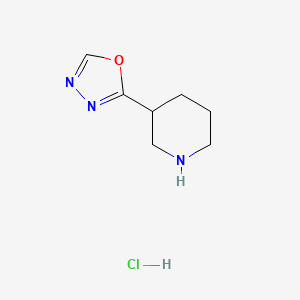
![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
